6-(Pentylamino)hexanoic acid is an organic compound characterized by its unique structure and properties. It belongs to the class of amino acids, specifically classified as an ω-amino acid due to the presence of an amine group at the terminal end of a hexanoic acid chain. This compound is notable for its hydrophobic characteristics and flexibility, making it a valuable building block in various chemical syntheses, particularly in the production of polyamides such as nylon-6.
Source: The compound is synthesized from precursors such as ε-caprolactam, which undergoes hydrolysis and subsequent reactions to yield 6-(pentylamino)hexanoic acid.
Classification: As an amino acid derivative, it falls under organic compounds and is categorized within the subfield of aliphatic amino acids due to its straight-chain structure.
The synthesis of 6-(pentylamino)hexanoic acid typically involves several methods, with the most common being:
The molecular structure of 6-(pentylamino)hexanoic acid features a linear chain consisting of six carbon atoms with an amino group attached to the terminal carbon. The general formula can be represented as:
For 6-(pentylamino)hexanoic acid, , leading to a molecular formula of . The compound exhibits a molecular weight of approximately 199.31 g/mol.
6-(Pentylamino)hexanoic acid participates in various chemical reactions typical for amino acids:
The reactivity of 6-(pentylamino)hexanoic acid is influenced by its functional groups, allowing it to serve as a versatile intermediate in organic synthesis.
The mechanism of action for 6-(pentylamino)hexanoic acid primarily relates to its role in biological systems, particularly in fibrinolysis. It mimics lysine residues in fibrinogen and plasminogen, facilitating interactions that prevent clot formation by competing for binding sites on plasmin .
The purity of synthesized 6-(pentylamino)hexanoic acid can exceed 98%, confirming its suitability for scientific applications .
6-(Pentylamino)hexanoic acid has several significant applications:
The investigation into amino-functionalized hexanoic acid derivatives represents a significant trajectory within medicinal chemistry, driven by the quest to enhance bioactive molecules' physicochemical and pharmacological profiles. While 6-(Pentylamino)hexanoic acid itself lacks a singularly documented discovery timeline, its structural relatives emerged as subjects of scientific interest as early as the 1960s. Pioneering work explored compounds like N-Acetyl-6-aminohexanoic acid (NA-6-AHA) for bone regeneration, demonstrating significantly accelerated fracture consolidation and improved callus quality in canine models compared to untreated controls. This early research established the foundational principle that strategic amino and alkyl chain functionalization on the hexanoic acid backbone could profoundly influence biological processes like tissue repair [6].
The evolution continued with the development of metallo-complexes, exemplified by the synthesis of Cerium N-acetyl-6-aminohexanoate (LHT-8-17) in the 21st century. This innovation addressed the challenge of impaired wound healing in diabetes by leveraging the synergistic effects of cerium ions and the modified aminohexanoic acid structure. Preclinical studies confirmed LHT-8-17's efficacy in accelerating wound closure in both type 1 and type 2 diabetic rodent models, marking a shift from simple amino acid derivatives towards sophisticated, rationally designed therapeutic formulations [3]. This progression underscores a broader historical arc: from initial observations of biological activity in foundational structures like NA-6-AHA towards targeted molecular optimization, culminating in advanced candidates such as LHT-8-17, which shares critical structural motifs (the aminohexanoate core and alkyl chain modifications) with 6-(Pentylamino)hexanoic acid.
6-(Pentylamino)hexanoic acid belongs to a distinct class of bioactive molecules characterized by an aliphatic carboxylic acid (hexanoic acid) core substituted with an aminoalkyl moiety at the terminal carbon (C6), specifically via a pentylamine linkage. This structure confers a unique amphiphilic character: the polar carboxylic acid head group (-COOH) and the secondary amine (-NH-, flanked by pentyl and hexanoate chains), contrast with the significant hydrophobic domains provided by the pentyl (C5) and pentyl-linked (C5) hexyl (C6) chains. This dual nature is crucial for membrane interaction, bioavailability, and target engagement [1] [4].
Table 1: Key Structural Features and Functional Groups in 6-(Pentylamino)hexanoic Acid and Related Derivatives
Compound Name | Core Structure | Key Functional Groups | Significant Modifications | Potential Physicochemical Influence |
---|---|---|---|---|
6-(Pentylamino)hexanoic acid | C11H23NO2 | -COOH (carboxyl), -NH- (sec. amine), -CH₂- chains | Pentylamino group at C6 | Amphiphilicity; Enhanced lipophilicity vs. shorter chain analogs |
6-Aminohexanoic Acid | C6H13NO2 | -COOH, -NH₂ (primary amine) | None | Higher polarity; Standard amino acid analog |
N-Acetyl-6-aminohexanoic acid (NA-6-AHA) | C8H15NO3 | -COOH, -NHC(O)CH₃ (amide) | Acetylation of primary amine | Increased metabolic stability; Altered H-bonding capacity |
Cerium N-Acetyl-6-aminohexanoate (LHT-8-17) | Complex | -COO⁻ (carboxylate salt), -NHC(O)CH₃, Ce³⁺ | Cerium ion chelation; Acetylated amine | Altered solubility; Dual activity (organic ligand + metal ion) |
6-(Dimethylamino)hexanoic acid | C8H17NO2 | -COOH, -N(CH₃)₂ (tertiary amine) | Dimethylation of primary amine | Permanent positive charge (quaternizable); Increased solubility at physiological pH |
The functional group interplay dictates biological behavior. The carboxylic acid enables salt formation (potentially enhancing water solubility for formulations) and provides a handle for further chemical conjugation or receptor binding. The secondary amine in 6-(Pentylamino)hexanoic acid offers a site for potential protonation (influencing solubility and membrane permeability across physiological pH gradients), hydrogen bonding, or further chemical derivatization (e.g., acylation, alkylation). The extended hydrophobic pentyl and hexyl chains are critical for membrane penetration, intracellular delivery, and interaction with hydrophobic pockets in target proteins or receptors. This is exemplified by LHT-8-17, where the alkyl chains of the N-acetyl-6-aminohexanoate ligand likely facilitate tissue penetration and cellular uptake, enabling the observed modulation of cytokine expression (TNF-α↓, IL-1β↓, IL-10↑), oxidative stress reduction, and promotion of cell proliferation (Ki-67+ fibroblasts/keratinocytes) and angiogenesis (CD34+ cells) in diabetic wounds [3]. Similarly, the unmodified primary amine in 6-Aminohexanoic acid represents a simpler structural state, often serving as a synthetic precursor or a comparator to highlight the enhanced properties conferred by N-alkylation (as in 6-(Pentylamino)hexanoic acid) or N-acylation (as in NA-6-AHA or LHT-8-17) [2] [3].
Table 2: Documented Pharmacological Applications of Structurally Related Aminohexanoic Acid Derivatives
Compound | Model System | Key Biological Activities Demonstrated | Molecular/Cellular Targets Implicated | Source |
---|---|---|---|---|
Cerium N-Acetyl-6-aminohexanoate (LHT-8-17) | Diabetic Rats (STZ-T1D), Mice (STZ-T1D, db/db-T2D) | Accelerated linear/planar wound closure; ↓TNF-α, IL-1β, Oxidative Stress; ↑IL-10, Antioxidant Capacity; ↑Fibroblast/Keratinocyte Proliferation (Ki-67); ↑Angiogenesis (CD34+); ↑FGFR3 expression; Antimicrobial activity (MRSA) | Cytokine networks; Oxidative stress pathways; FGFR3; Proliferation markers; Microbial cells | [3] |
N-Acetyl-6-aminohexanoic acid (NA-6-AHA) | Canine Fracture Model | Accelerated bone consolidation; Improved callus homogeneity/quality; Modified osteogenesis; Prevented peri-fractural sclerosis | Bone formation/remodeling pathways | [6] |
Despite the promising activities observed in structurally related compounds, significant research gaps exist specifically concerning 6-(Pentylamino)hexanoic acid:
Addressing these gaps requires targeted research: comprehensive in vitro target identification studies (e.g., proteomics, binding assays), systematic synthetic chemistry programs to explore alkyl chain SAR, rigorous ADME profiling, and expansion into diverse disease models beyond wound healing and bone repair.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7